4-Bromo-2-tert-butyl-6-chlorophenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60935-50-4 |
|---|---|
Molecular Formula |
C10H12BrClO |
Molecular Weight |
263.56 g/mol |
IUPAC Name |
4-bromo-2-tert-butyl-6-chlorophenol |
InChI |
InChI=1S/C10H12BrClO/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5,13H,1-3H3 |
InChI Key |
WPMJADHCEZTVNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)Br)Cl)O |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 4 Bromo 2 Tert Butyl 6 Chlorophenol
Regioselective Halogenation Approaches for Phenolic Scaffolds
The phenolic hydroxyl group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This inherent reactivity can lead to multiple halogenations and mixtures of isomers. learncbse.in Consequently, developing mild and selective methods to control the position of halogenation is a critical area of research.
Ortho-, Meta-, and Para-Bromination Protocols
The selective bromination of phenols can be steered towards the desired isomer by careful choice of reagents and reaction conditions.
Para-Bromination: Due to the electronic activation and often lower steric hindrance, the para-position of a phenol (B47542) is frequently the most reactive site for electrophilic attack. Reagents like N-bromosuccinimide (NBS) in tetrabutylammonium (B224687) bromide have been shown to be highly effective for para-selective monobromination of activated aromatic compounds. organic-chemistry.orgorganic-chemistry.org Similarly, the combination of (diacetoxyiodo)benzene (B116549) and aluminum bromide (AlBr₃) provides a practical method for electrophilic bromination, favoring the para product. nih.gov
Ortho-Bromination: Achieving selective ortho-bromination often requires overcoming the intrinsic preference for the para-position. When the para-position is blocked, as in the case of p-cresol, bromination naturally occurs at the ortho-position. nih.gov For phenols with an available para-position, specific catalytic systems have been developed. For instance, the use of primary and secondary amines, such as diisopropylamine, as catalysts with NBS can significantly increase the yield of ortho-brominated phenols. oup.com Another effective method involves using p-toluenesulfonic acid (pTsOH) as a catalyst with NBS in methanol, which can achieve excellent selectivity for mono ortho-brominated products in short reaction times. nih.gov
Meta-Bromination: Direct electrophilic meta-bromination of phenols is electronically disfavored due to the powerful ortho, para-directing nature of the hydroxyl group. Substitution at the meta-position is generally not observed in typical electrophilic bromination reactions of phenols.
Below is a table summarizing various bromination protocols for phenolic compounds.
| Target Position | Reagent System | Substrate Example | Key Features & Findings |
| Para | NBS / Tetrabutylammonium Bromide | Phenols, Anilines | Highly para-selective monobromination without di- or tribromo contaminants. organic-chemistry.org |
| Para | PhI(OAc)₂ / AlBr₃ | 2,6-di-tert-butylphenol | Typical para regioselectivity was obtained with bulky substituents. nih.gov |
| Ortho | NBS / Diisopropylamine (cat.) | Phenol, 2-substituted phenols | Catalytic amounts of secondary amines promote selective ortho-bromination. oup.com |
| Ortho | NBS / p-TsOH (cat.) / Methanol | p-Substituted phenols | Excellent selectivity for mono ortho-bromination with short reaction times (15-20 min). nih.gov |
Targeted C-H Chlorination Reactions
Regioselective chlorination of phenols presents similar challenges to bromination. The development of catalyst-controlled systems has enabled targeted C-H chlorination at specific positions.
For instance, Nagasawa’s bis-thiourea catalyst has been employed with N-chlorosuccinimide (NCS) for the ortho-selective chlorination of phenols. researchgate.netscientificupdate.com Another approach utilizes ammonium (B1175870) salt catalysis with reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), where the catalyst is believed to form an N-halo intermediate that directs chlorination to the ortho-position. scientificupdate.com Palladium-catalyzed methods, using a directing group such as a pyridine (B92270) auxiliary, have also been developed to achieve highly efficient and regioselective ortho C-H chlorination. rsc.orgrsc.org
The table below outlines selected methods for targeted C-H chlorination.
| Target Position | Reagent System | Catalyst/Directing Group | Key Features & Findings |
| Ortho | NCS | Bis-thiourea catalyst | Provides high regioselectivity for the o-chloro isomer. scientificupdate.com |
| Ortho | DCDMH | Ammonium salt catalyst | Effective for a wide range of phenol substrates, providing high ortho-selectivity. scientificupdate.com |
| Ortho | Various chlorinating agents | Palladium acetate (B1210297) / 2-Pyridine auxiliary | Auxiliary-directed protocol enabling efficient and selective ortho-chlorination. rsc.orgrsc.org |
| Meta | [RuCl₂(p-cymene)]₂ | Imidoyl directing group | Intramolecular reaction affording meta-chloro substituted benzonitriles. researchgate.net |
Strategies for Sequential and Orthogonal Halogen Introduction
The synthesis of 4-bromo-2-tert-butyl-6-chlorophenol from 2-tert-butylphenol (B146161) necessitates a sequential halogenation strategy where the directing effects of the substituents guide the regiochemical outcome at each step.
Starting Material: 2-tert-butylphenol. The phenol is substituted at an ortho-position with a bulky tert-butyl group. The hydroxyl group strongly activates the available ortho (C6) and para (C4) positions for electrophilic substitution. The tert-butyl group also acts as an activator.
First Halogenation (Bromination): The first electrophilic substitution is most likely to occur at the para-position (C4). This position is electronically activated and sterically more accessible than the remaining ortho-position (C6), which is flanked by the hydroxyl and tert-butyl groups. Bromination of 2-tert-butylphenol would thus yield 4-bromo-2-tert-butylphenol (B178157) .
Second Halogenation (Chlorination): With the para-position now occupied by a bromine atom, the subsequent electrophilic substitution is directed to the remaining activated positions. The ring now contains three substituents: a hydroxyl group (strong o,p-director), a tert-butyl group (weak o,p-director), and a bromine atom (weak deactivator, but o,p-director). All three groups direct an incoming electrophile to the C6 position. Therefore, chlorination of 4-bromo-2-tert-butylphenol is expected to proceed selectively at the C6 position, yielding the final product, This compound .
This stepwise approach, which leverages the inherent directing effects of the functional groups, is a cornerstone of synthesizing highly substituted aromatic compounds. A patent describing the production of 4-bromo-2-chlorophenols similarly relies on the bromination of a pre-existing 2-chlorophenol, highlighting the industrial utility of sequential halogenation. google.com
Introduction of the tert-Butyl Substituent
The tert-butyl group is a key feature of the target molecule, often introduced via electrophilic alkylation.
Electrophilic tert-Butylation of Phenols
The most common method for introducing a tert-butyl group onto a phenolic ring is the Friedel-Crafts alkylation. This reaction typically involves treating a phenol with a tert-butylating agent in the presence of an acid catalyst.
Commonly used alkylating agents include isobutene, tert-butanol, and tert-butyl halides. scientificupdate.comresearchgate.net Acid catalysts can range from strong protic acids like sulfuric acid to Lewis acids such as aluminum chloride. researchgate.netgoogle.com For example, reacting phenol with isobutene using an aluminum phenoxide catalyst is an established industrial process. google.com The reaction conditions, including temperature and the molar ratio of reactants, can be tuned to favor the formation of mono- or di-alkylated products. researchgate.netgoogle.com
Steric and Electronic Control in Alkylation Reactions
The regioselectivity of phenol tert-butylation is a delicate interplay of steric and electronic factors.
Electronic Effects: The hydroxyl group is a powerful ortho, para-director, activating these positions for electrophilic attack by the incoming tert-butyl carbocation (or its equivalent). In the absence of significant steric constraints, a mixture of ortho- and para-alkylated products is often formed. researchgate.net
Steric Effects: The bulky nature of the tert-butyl group plays a crucial role in determining the product distribution. researchgate.netwikipedia.org While the para-position is electronically favored and sterically accessible, leading to 4-tert-butylphenol, ortho-alkylation is also significant. The formation of 2-tert-butylphenol can be favored under certain conditions, and the presence of one ortho-alkyl group can sterically hinder the introduction of a second group at the other ortho-position (C6). researchgate.net Furthermore, the alkylation reaction can be reversible, and under thermodynamic control, the product distribution may shift towards the more stable isomer over time. researchgate.net Dual catalyst systems, such as a combination of ZnCl₂ and a Brønsted acid, have been developed to achieve site-selective ortho-alkylation of phenols with secondary alcohols. chemrxiv.org
The interplay between these factors is summarized in the table below.
| Factor | Influence on tert-Butylation | Example/Observation |
| Electronic | The -OH group activates the ortho and para positions for electrophilic attack. learncbse.in | Alkylation of phenol often yields a mixture of 2-tert-butylphenol and 4-tert-butylphenol. researchgate.net |
| Steric | The bulky tert-butyl group can hinder attack at the ortho position, often favoring the para product. | The ratio of para to ortho isomers can be controlled by reaction temperature and catalyst choice. researchgate.net |
| Thermodynamic vs. Kinetic Control | Initial product ratios may reflect kinetic control, while prolonged reaction times can lead to the thermodynamically more stable isomer. | Isomer distribution can change over the course of the reaction, indicating reversibility. researchgate.net |
| Catalyst | The choice of acid catalyst can influence regioselectivity. | Aluminum phenoxide catalysts are used to produce 2,6-di-tert-butyl phenol. google.com |
Convergent and Divergent Synthesis of Complex Halophenols
The synthesis of polysubstituted phenols such as this compound requires careful strategic planning to control regioselectivity and achieve high yields. Both convergent and divergent strategies can be conceptualized, leveraging key precursors and selective reactions.
Multistep Synthetic Routes to this compound
A logical and efficient multistep synthesis of this compound originates from a less complex precursor, 2-tert-butylphenol. The synthesis involves a sequence of electrophilic aromatic substitution reactions where the directing effects of the hydroxyl and tert-butyl groups are exploited to install the halogen atoms at the desired positions.
A plausible synthetic pathway involves two main steps following the acquisition of the starting material:
Ortho-Chlorination: The first step is the selective chlorination of 2-tert-butylphenol. The bulky tert-butyl group at position 2 sterically hinders the adjacent C3 position, while the activating, ortho-, para-directing hydroxyl group promotes substitution at the C4 and C6 positions. Due to the presence of the tert-butyl group, chlorination is highly favored at the less hindered C6 position, yielding 2-tert-butyl-6-chlorophenol (B1267258). Reagents like sulfuryl chloride or N-chlorosuccinimide can be employed for this transformation. mdpi.com
Para-Bromination: The subsequent step is the bromination of the 2-tert-butyl-6-chlorophenol intermediate. The combined directing effects of the hydroxyl group and the existing substituents (tert-butyl and chloro) strongly favor the introduction of bromine at the C4 position, which is para to the powerful hydroxyl directing group. This reaction can be carried out using elemental bromine in a suitable solvent or with other brominating agents like N-bromosuccinimide (NBS). orgsyn.org This sequence ensures high regioselectivity, minimizing the formation of undesired isomers. google.com
Table 1: Proposed Multistep Synthesis
| Step | Starting Material | Reagent(s) | Product | Purpose |
|---|---|---|---|---|
| 1 | 2-tert-butylphenol | SO₂Cl₂ or NCS | 2-tert-butyl-6-chlorophenol | Selective ortho-chlorination |
| 2 | 2-tert-butyl-6-chlorophenol | Br₂ or NBS | This compound | Regioselective para-bromination |
Precursor Design and Retrosynthetic Analysis
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. amazonaws.com
For this compound, the analysis begins by disconnecting the carbon-halogen bonds:
C-Br Bond Disconnection: A disconnection of the C4-Br bond via a functional group interconversion (FGI) points to 2-tert-butyl-6-chlorophenol as the immediate precursor. This suggests a forward reaction of electrophilic bromination.
C-Cl Bond Disconnection: Similarly, disconnecting the C6-Cl bond suggests 4-bromo-2-tert-butylphenol as a precursor, implying a forward reaction of electrophilic chlorination.
Both precursors can be further simplified by disconnecting the remaining carbon-halogen bond, leading back to the common starting material, 2-tert-butylphenol . This analysis confirms that a sequential halogenation of 2-tert-butylphenol is a logical synthetic strategy. The order of these halogenation steps is crucial for controlling the regiochemical outcome, as outlined in the forward synthesis.
Catalytic Reactions for Phenolic Functionalization
The halogen substituents on the this compound ring serve as versatile handles for further molecular elaboration through various catalytic reactions. These transformations allow for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the halogen atoms. mtroyal.canih.gov The differential reactivity of the C-Br and C-Cl bonds (C-Br bonds are generally more reactive in oxidative addition steps) can potentially allow for selective functionalization. libretexts.org
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples aryl halides with organoboron compounds (boronic acids or esters) to form biaryl structures. libretexts.orgnih.gov By reacting this compound with various arylboronic acids under appropriate conditions (a palladium catalyst, a phosphine (B1218219) ligand, and a base), it is possible to selectively replace the bromine atom to synthesize complex biaryl phenols. mdpi.comresearchgate.net
Sonogashira Coupling: The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnumberanalytics.com This method could be applied to this compound to introduce alkynyl moieties, which are valuable for creating rigid, conjugated systems found in materials science and pharmaceuticals. nih.govorganic-chemistry.org Selective coupling at the more reactive C-Br bond is expected.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgyoutube.com It is a premier method for synthesizing aryl amines. capes.gov.brorganic-chemistry.org Applying this reaction to the target compound would allow for the introduction of primary or secondary amine functionalities at the halogenated positions, providing access to a different class of derivatives.
Table 2: Potential Cross-Coupling Transformations
| Reaction Type | Coupling Partner | Potential Product (at C4-Br site) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | 2-tert-butyl-6-chloro-[1,1'-biphenyl]-4-ol | C-C (Aryl-Aryl) |
| Sonogashira | Phenylacetylene | 2-tert-butyl-6-chloro-4-(phenylethynyl)phenol | C-C (Aryl-Alkynyl) |
| Buchwald-Hartwig | Diethylamine | 4-(Diethylamino)-2-tert-butyl-6-chlorophenol | C-N (Aryl-Amine) |
C-H Functionalization Strategies for Phenolic Compounds
Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the formation of C-C or C-heteroatom bonds without pre-functionalized starting materials. nih.govresearchgate.net While the aromatic ring of this compound is fully substituted, C-H functionalization strategies are highly relevant for the synthesis of its precursors.
For instance, a modern approach to synthesizing 2-tert-butyl-6-chlorophenol could involve a transition-metal-catalyzed, ortho-directed C-H chlorination of 2-tert-butylphenol. The phenolic hydroxyl group can act as an endogenous directing group, guiding a metal catalyst to selectively activate and functionalize the C-H bond at the C6 position.
Furthermore, recent advances have demonstrated the ability to functionalize the typically inert C-H bonds of a tert-butyl group. udg.educhemrxiv.org Using highly electrophilic manganese catalysts, it is possible to achieve hydroxylation of the primary C-H bonds within the tert-butyl substituent of a phenol. udg.educhemrxiv.org This opens up novel avenues for modifying the alkyl portion of the molecule, treating the tert-butyl group not just as a steric block but as a functionalizable handle.
Oxidative Coupling Reactions of Phenols
The oxidative coupling of phenols is a classic transformation that typically proceeds via the formation of a phenoxy radical intermediate. Depending on the substrate and reaction conditions, this can lead to either C-C or C-O coupling.
Mechanism: In the presence of an oxidant (e.g., air/O₂ with a copper-amine catalyst, or a hypervalent iodine reagent), the phenol is oxidized to a phenoxy radical. rsc.orgacademie-sciences.fr This radical is stabilized by resonance, with spin density located at the oxygen atom and at the ortho and para positions of the aromatic ring.
Reaction Pathways:
C-C Coupling: Radicals can couple at the carbon atoms. For many 2,6-disubstituted phenols, this occurs selectively at the para position to form a C-C linked biphenol diol. rsc.org
C-O Coupling: Alternatively, the oxygen atom of one radical can attack the aromatic ring of another, leading to C-O ether linkages and the formation of polyphenylene ether (PPE) polymers. academie-sciences.fr
For this compound, the para position is blocked by a bromine atom. This structural feature prevents the typical para-para C-C dimerization. Therefore, the most likely outcome of an oxidative coupling reaction would be C-O coupling, leading to the formation of oligomeric or polymeric materials with ether linkages.
Sophisticated Spectroscopic and Structural Characterization of 4 Bromo 2 Tert Butyl 6 Chlorophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 4-Bromo-2-tert-butyl-6-chlorophenol. Through a suite of one-dimensional and two-dimensional NMR experiments, a comprehensive picture of the proton and carbon framework can be assembled.
¹H NMR: The proton NMR spectrum of this compound provides critical information about the chemical environment and number of hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the tert-butyl group. For a related compound, 4-bromo-2,6-di-tert-butylphenol (B72302), the ¹H NMR spectrum in CDCl₃ shows a singlet for the 18 protons of the two tert-butyl groups at approximately 1.39 ppm, a singlet for the hydroxyl proton at 5.15 ppm, and a singlet for the two aromatic protons at 7.24 ppm. orgsyn.org
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. For instance, in 2-bromo-2-methylpropane, which contains a tert-butyl group, two distinct ¹³C NMR chemical shifts are observed, indicating two different carbon environments. docbrown.info For 4-tert-butyl-2-chlorophenol, ¹³C NMR data is available, which can serve as a reference for interpreting the spectrum of the title compound. chemicalbook.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic CH | 6.5 - 7.5 | Doublet | The two aromatic protons will likely appear as doublets due to coupling with each other. |
| tert-Butyl (CH₃) | 0.9 - 1.5 | Singlet | The nine equivalent protons of the tert-butyl group will appear as a single sharp peak. |
| Phenolic OH | Variable | Singlet (broad) | The chemical shift of the hydroxyl proton is concentration and solvent dependent and may exchange with D₂O. |
| Aromatic C-Br | ~110 - 120 | Singlet | The carbon atom attached to the bromine. |
| Aromatic C-Cl | ~125 - 135 | Singlet | The carbon atom attached to the chlorine. |
| Aromatic C-OH | ~150 - 160 | Singlet | The carbon atom attached to the hydroxyl group. |
| Aromatic C-H | ~120 - 130 | Singlet | The carbon atoms attached to hydrogen. |
| tert-Butyl (quaternary C) | ~30 - 40 | Singlet | The quaternary carbon of the tert-butyl group. |
| tert-Butyl (CH₃) | ~30 - 35 | Singlet | The methyl carbons of the tert-butyl group. |
Note: The predicted chemical shifts are approximate and can vary based on the solvent and experimental conditions.
To further confirm the structure and assign all proton and carbon signals unambiguously, a series of two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, a cross-peak between the two aromatic protons would be expected, confirming their adjacent positions on the aromatic ring. youtube.comyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals of the aromatic C-H groups. youtube.comyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying the connectivity between the tert-butyl group and the aromatic ring, as well as the relative positions of the substituents. For example, correlations would be expected between the tert-butyl protons and the quaternary carbon of the tert-butyl group, as well as the adjacent aromatic carbons. youtube.comyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this case, a NOESY experiment could show a correlation between the tert-butyl protons and the adjacent aromatic proton, further confirming the substitution pattern. youtube.com
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte. By integrating the signals of the analyte against a known amount of an internal standard with a known purity, the absolute quantity of this compound can be determined. This technique is also valuable for monitoring the progress of a chemical reaction by observing the disappearance of reactant signals and the appearance of product signals over time.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
HRMS is a critical tool for determining the elemental composition of this compound by providing a highly accurate mass measurement.
Both ESI-MS and APCI-MS are soft ionization techniques that are well-suited for the analysis of phenolic compounds. In negative ion mode, these techniques would be expected to generate a prominent [M-H]⁻ ion, corresponding to the deprotonated molecule. The high-resolution measurement of this ion allows for the calculation of the elemental formula with a high degree of confidence.
While soft ionization techniques minimize fragmentation, some in-source fragmentation or tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. The fragmentation pattern of this compound would be expected to show characteristic losses of the tert-butyl group and halogen atoms. For instance, the mass spectrum of the related compound 4-bromo-2,6-xylenol shows significant peaks corresponding to the molecular ion and fragments resulting from the loss of bromine. nih.gov The analysis of these fragmentation pathways provides further confirmation of the compound's structure. The presence of bromine and chlorine atoms would also result in a characteristic isotopic pattern in the mass spectrum, which can be used to confirm their presence in the molecule.
Interactive Data Table: Predicted HRMS Data for this compound (C₁₀H₁₂BrClO)
| Ion | Calculated m/z | Expected Isotopic Pattern | Notes |
| [M]⁺˙ | 261.9760 | Complex pattern due to Br and Cl isotopes | The molecular ion may be observed in techniques like electron ionization. |
| [M-H]⁻ | 260.9682 | Complex pattern due to Br and Cl isotopes | Expected prominent ion in negative mode ESI or APCI. |
| [M-CH₃]⁺ | 246.9524 | Complex pattern due to Br and Cl isotopes | Fragmentation involving the loss of a methyl group from the tert-butyl moiety. |
| [M-C₄H₉]⁺ | 204.9134 | Complex pattern due to Br and Cl isotopes | Fragmentation involving the loss of the entire tert-butyl group. |
Note: The calculated m/z values are for the most abundant isotopes. The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) will result in a characteristic isotopic distribution for each ion.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides detailed information about the functional groups present. While a dedicated FT-IR spectrum for this compound is not publicly available, its characteristic absorption bands can be predicted by examining closely related compounds such as 4-Bromo-2-tert-butylphenol (B178157) and 4-Bromo-2-chlorophenol (B165030).
The FT-IR spectrum is expected to be dominated by several key vibrational modes. The hydroxyl (-OH) group's stretching vibration is anticipated to appear as a broad band in the 3400-3600 cm⁻¹ region, with its position and shape influenced by hydrogen bonding. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the tert-butyl group should appear just below this, in the 2850-2960 cm⁻¹ range.
The "fingerprint region," typically from 1500 cm⁻¹ to 500 cm⁻¹, contains a wealth of structural information. Aromatic C=C stretching vibrations are expected to produce sharp peaks around 1600 cm⁻¹ and 1470 cm⁻¹. The C-O stretching vibration of the phenolic group will likely be observed in the 1200-1260 cm⁻¹ range. The presence of the carbon-halogen bonds is also critical. The C-Cl stretching vibration is anticipated in the 700-800 cm⁻¹ region, while the C-Br stretching vibration is expected at a lower frequency, typically between 500 and 600 cm⁻¹.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |
| O-H Stretch | 3400-3600 | Phenolic Hydroxyl |
| Aromatic C-H Stretch | 3000-3100 | Benzene Ring |
| Aliphatic C-H Stretch | 2850-2960 | tert-Butyl Group |
| Aromatic C=C Stretch | 1470-1600 | Benzene Ring |
| C-O Stretch | 1200-1260 | Phenol (B47542) |
| C-Cl Stretch | 700-800 | Chloro Group |
| C-Br Stretch | 500-600 | Bromo Group |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, usually from a laser. While specific Raman data for this compound is not documented in publicly accessible literature, the expected Raman shifts can be inferred from related structures, such as di-tert-butyl-hydroquinones. nih.govsigmaaldrich.com
The Raman spectrum is expected to show strong signals for the symmetric vibrations of the molecule. The aromatic ring vibrations, particularly the ring "breathing" mode, should be prominent, typically appearing in the 990-1010 cm⁻¹ region. The C-C stretching vibrations of the tert-butyl group are also expected to be strong. In contrast to FT-IR, the O-H stretching vibration is generally weak in Raman spectra. The C-Cl and C-Br stretching vibrations are also expected to be observable, providing valuable structural information.
Table 2: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3050-3100 | Benzene Ring |
| Aliphatic C-H Stretch | 2870-2980 | tert-Butyl Group |
| Aromatic Ring Breathing | 990-1010 | Benzene Ring |
| C-Cl Stretch | 700-800 | Chloro Group |
| C-Br Stretch | 500-600 | Bromo Group |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern, which can then be used to calculate the electron density map and, ultimately, the crystal structure.
As of now, the crystal structure of this compound has not been reported in the Cambridge Structural Database. However, insights into its likely solid-state packing can be drawn from the known crystal structure of the related compound, 2-bromo-6-chlorophenol. This simpler molecule crystallizes in the orthorhombic space group P2₁2₁2₁, with four molecules per unit cell. orgsyn.org
It is anticipated that this compound would also form crystals stabilized by intermolecular hydrogen bonds between the phenolic hydroxyl groups of adjacent molecules. These interactions would likely lead to the formation of chains or other supramolecular assemblies. The bulky tert-butyl group and the halogen atoms would significantly influence the crystal packing, likely leading to a more complex arrangement than that of 2-bromo-6-chlorophenol. The precise determination of its crystal system, space group, and unit cell dimensions awaits experimental investigation.
Table 3: Predicted Crystallographic Parameters for this compound (based on related structures)
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Molecules per Unit Cell (Z) | 2 or 4 |
| Key Intermolecular Interactions | O-H···O Hydrogen Bonding |
Computational and Theoretical Chemistry Studies of 4 Bromo 2 Tert Butyl 6 Chlorophenol
Quantum Chemical Investigations of Electronic and Molecular Structure
Quantum chemical investigations are fundamental to understanding the behavior of 4-bromo-2-tert-butyl-6-chlorophenol at a molecular level. These studies employ sophisticated computational techniques to model the compound's structure, electron distribution, and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles. These theoretical calculations have shown good agreement with experimental data obtained from X-ray crystallography for similar compounds. researchgate.netgoums.ac.irresearchgate.net The process involves finding the minimum energy conformation on the potential energy surface of the molecule. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. For related bromophenol derivatives, the HOMO-LUMO analysis has been used to understand charge transfer within the molecule. goums.ac.irresearchgate.net This analysis helps in predicting how this compound might interact with other molecules. Reactivity descriptors such as electronegativity, chemical potential, global hardness, and electrophilicity index are often calculated from the HOMO and LUMO energies to further quantify the molecule's reactive nature. goums.ac.ir
Electrostatic Potential Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. For phenolic compounds, the MEP can identify electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions. For instance, in similar molecules, MEP analysis has been used to elucidate information regarding charge transfer. goums.ac.irdergipark.org.tr Mulliken population analysis is another method used to calculate the partial charges on each atom, providing further details on the charge distribution within this compound. dergipark.org.tr
Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict various spectroscopic properties of this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies are often performed using DFT. researchgate.netgoums.ac.ir These predicted spectra are then compared with experimental data to confirm the molecular structure and assign spectral bands. For analogous compounds, theoretical vibrational frequencies have shown good agreement with experimental values, often with the use of a scaling factor. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the intricate details of chemical reactions involving this compound. It allows for the exploration of reaction pathways and the identification of key intermediates and transition states.
Transition State Characterization and Reaction Pathway Analysis
Understanding the mechanism of a chemical reaction requires the characterization of its transition state—the highest energy point along the reaction coordinate. For reactions involving similar phenolic compounds, computational methods have been used to investigate processes like intramolecular proton transfer. epa.gov By calculating the potential energy surface, researchers can map the entire reaction pathway, identifying the energy barriers and the structures of transition states. This analysis provides a detailed, step-by-step view of how reactants are converted into products, which is essential for controlling and optimizing chemical reactions. epa.gov
Proton Affinity and Acidity Constant Calculations
Computational chemistry provides powerful tools for determining the gas-phase proton affinity (PA) and the solution-phase acidity constant (pKa) of phenolic compounds. The proton affinity corresponds to the enthalpy change of the gas-phase reaction where a proton is added to the molecule, typically at the oxygen atom of the hydroxyl group. nih.govlibretexts.org High-level quantum chemical methods such as G4, W1BD, and CBS-QB3 are employed to calculate these values with high accuracy. figshare.com For a series of phenols, these calculations can elucidate the electronic effects of substituents on the molecule's basicity. figshare.com For instance, studies on TEMPO derivatives show that O-protonation is energetically more favorable than N-protonation, a finding determined through DFT calculations. nih.gov While experimental data for this compound is scarce, these computational methods can provide reliable estimates. figshare.comnih.gov
The acidity constant (pKa) is a measure of a compound's acidity in a solvent. For halophenols, acidity is influenced by the inductive effects of the halogen substituents. researchgate.net Ortho-substituted halophenols are generally more acidic than their meta and para isomers due to the strong inductive effect of the halogen on the nearby hydroxyl group. researchgate.net Quantitative Structure-Property Relationship (QSPR) models have been successfully developed to predict the pKa of phenols based on calculated molecular descriptors. unibo.it These models use descriptors derived from the molecular structure to create a statistical relationship that can predict the pKa for compounds where experimental data is unavailable. unibo.it The accuracy of these models is confirmed through rigorous internal and external validation procedures. unibo.it
Studies of Radical Formation and Stabilization in Halophenols
The formation of a phenoxyl radical through the homolytic cleavage of the hydroxyl (O-H) bond is a critical step in many chemical and biological processes, including antioxidant activity and degradation pathways. nih.govnih.gov Computational studies are essential for understanding the stability of these radicals. A key parameter is the Bond Dissociation Enthalpy (BDE), which is the energy required to break the O-H bond. nih.gov A lower BDE indicates that the resulting phenoxyl radical is more stable. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Fate Prediction
QSPR modeling is a computational approach that correlates the structural properties of chemicals with their physicochemical properties and environmental behavior. ut.ac.irbioline.org.br This predictive tool is invaluable for assessing the environmental fate of compounds like this compound, for which extensive experimental data may not exist. bioline.org.br
Development of Theoretical Descriptors for Physicochemical Properties
The foundation of any QSPR model is the selection of molecular descriptors, which are numerical representations of a molecule's structure. These descriptors can be calculated from the molecular geometry using computational chemistry software. bioline.org.brimist.ma They are broadly categorized and are crucial for capturing the essential features that govern a compound's properties.
Common Theoretical Descriptors in QSPR Models for Phenols
| Descriptor Category | Examples | Relevance |
|---|---|---|
| Electronic | Ionization Potential (IP), Electron Affinity (EA), Dipole Moment, HOMO & LUMO energies, Electronegativity (χ) | Describes the molecule's ability to participate in electronic interactions, influencing reactivity and intermolecular forces. imist.mascirp.org |
| Thermodynamic | Enthalpy of formation, Gibbs free energy | Relates to the stability and reactivity of the compound. ut.ac.ir |
| Topological | Connectivity indices, Shape indices | Encodes information about the size, shape, and branching of the molecule. |
| Quantum-Chemical | Atomic charges, Fukui functions, Bond dissociation enthalpy (BDE) | Provides detailed insight into local reactivity, bond strengths, and electron distribution. nih.gov |
These descriptors serve as the independent variables in statistical models to predict various endpoints. imist.ma
Prediction of Non-Biological Environmental Partitioning and Mobility Parameters (e.g., Bioconcentration Factor, Degradation Rates)
QSPR models are widely applied to predict key parameters that determine a chemical's environmental distribution and persistence.
Bioconcentration Factor (BCF): BCF is a measure of a chemical's tendency to accumulate in aquatic organisms from the surrounding water. nih.gov It is a critical endpoint for assessing bioaccumulation potential under regulations like REACH. researchgate.net QSPR models have been developed to predict the BCF of various organic compounds, including halogenated ones, using descriptors like the octanol-water partition coefficient (Kow), dipole moment, and ionization potential. scirp.orgresearchgate.netnih.gov For instance, a study on polychlorinated biphenyls (PCBs) found that dipole moment and ionization potential were reliable descriptors for creating a QSAR model with a high correlation coefficient (r² = 0.9139). scirp.org
Degradation Rates: The rate at which a compound degrades in the environment (e.g., through ozonation or reaction with hydroxyl radicals) is another crucial parameter. ut.ac.irmdpi.com QSPR models can predict these degradation rate constants (-lgk'). ut.ac.irbioline.org.br A study on 26 substituted phenols used structural and thermodynamic parameters calculated at the B3LYP/6-311G** level to develop a model for ozonation degradation rates, achieving a regression coefficient (R) of 0.909. ut.ac.ir These models allow for rapid screening of compounds for their environmental persistence. researchgate.net
Statistical Validation of QSPR Models and Applicability Domain Assessment
To ensure a QSPR model is robust and predictive, it must undergo rigorous statistical validation. scielo.bronlinecollegehomeworkhelp.in This process confirms the model's reliability for making predictions on new, untested compounds.
Internal Validation: Techniques like cross-validation (leave-one-out or leave-N-out) and y-randomization are used to test the model's stability and guard against chance correlations or overfitting. scielo.bronlinecollegehomeworkhelp.in A high cross-validated R² (Q²) value indicates good internal robustness. scielo.br
External Validation: The model's predictive power is tested on an external set of compounds that were not used in model development. nih.govnih.gov Metrics such as the predictive R² (R²pred) are calculated to assess how well the model predicts the property of interest for this external set. nih.gov
Applicability Domain (AD): The AD defines the chemical space in which the model's predictions are considered reliable. researchgate.net It is determined based on the range of descriptors and structural features present in the training set. Predictions for compounds that fall outside this domain are considered extrapolations and have higher uncertainty. researchgate.netresearchgate.net
Key Statistical Metrics for QSPR Model Validation
| Metric | Description | Typical Acceptance Criteria |
|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | > 0.6 |
| Q² (Cross-validated R²) | Measures the predictive power of the model from internal validation. | > 0.5 |
| R²pred (External R²) | Measures the predictive power on an external test set. | > 0.6 |
| RMSE (Root Mean Square Error) | Represents the average prediction error in the units of the modeled property. | As low as possible |
Advanced Computational Approaches for Complex Phenolic Systems
While QSPR provides a valuable framework, more advanced computational methods are emerging to handle the complexity of molecular interactions and systems. rsc.orgnih.gov
Multiscale Modeling: This approach combines different levels of theory to study complex systems. For example, high-level quantum mechanics (QM) can be used to describe the reactive center of a phenolic compound, while a lower-level molecular mechanics (MM) method models the surrounding solvent or biological matrix. This QM/MM approach provides a balance between accuracy and computational cost, enabling the study of enzymatic reactions or interactions within cell membranes. rsc.org
Machine Learning (ML) and AI: Modern machine learning algorithms, including deep neural networks, are being used to develop more sophisticated and accurate predictive models. qut.edu.aumdpi.com These methods can identify complex, non-linear relationships within large datasets that may be missed by traditional linear regression techniques used in QSPR. qut.edu.au
Systems Biology and Metabolomics: Computational tools are being integrated into systems-level analyses. nih.gov By combining predicted properties of phenolic compounds with metabolic pathway data and other 'omics' information, researchers can model the broader biological impact of a compound, moving from single-endpoint prediction to understanding its role within a complex biological system. nih.gov
Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
Combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a class of computational methods that allow for the study of chemical processes in large, complex systems, such as enzymes or solutions. In this approach, the chemically active region of the system (e.g., the substrate and the active site of an enzyme) is treated with a high-level, computationally expensive quantum mechanics (QM) method, while the remainder of the system (e.g., the rest of the protein and the surrounding solvent) is described by a more computationally efficient molecular mechanics (MM) force field.
This hybrid approach provides a balance between accuracy and computational cost, making it feasible to model reactions and interactions within a realistic biological environment. For a compound like this compound, QM/MM simulations could be employed to investigate its enzymatic degradation. Researchers could model the compound within the active site of a degrading enzyme, such as a dehydrogenase or an oxygenase, to elucidate the reaction mechanism, identify key amino acid residues involved in the catalytic process, and calculate reaction energy barriers.
While this methodology is well-suited for studying the environmental fate of phenolic compounds, specific QM/MM simulation studies on the degradation of this compound have not been identified in a review of the current scientific literature.
Molecular Docking for Enzyme-Substrate Interaction Studies (Mechanistic Understanding of Degradation)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery and to understand the interaction between a substrate and an enzyme. The process involves predicting the binding mode and affinity of a ligand (in this case, this compound) within the active site of a target protein.
By simulating the docking of this compound into the active site of a known or suspected degrading enzyme, researchers can gain a mechanistic understanding of its potential biodegradation. These studies can reveal:
Binding Affinity: An estimation of how strongly the compound binds to the enzyme, often expressed as a docking score or binding energy.
Binding Pose: The specific orientation and conformation of the compound within the active site.
Key Interactions: Identification of the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the compound.
This information is crucial for understanding the initial steps of enzymatic degradation and can help in predicting whether a particular enzyme is capable of transforming the compound. For instance, molecular docking studies have been performed on other brominated and chlorinated phenols to understand their interaction with various enzymes.
Despite the utility of this approach, a thorough search of scientific databases reveals a lack of specific molecular docking studies focused on the interaction of this compound with enzymes for the purpose of understanding its degradation.
Environmental Transformation and Degradation Mechanisms of Halogenated Phenols Applicable to 4 Bromo 2 Tert Butyl 6 Chlorophenol
Photodegradation Pathways and Kinetics in Aqueous Systems
In aquatic environments, halogenated phenols can be degraded through processes initiated by light, known as photodegradation. This can occur through direct absorption of light or via sensitization by other molecules present in the water.
Direct photolysis occurs when a molecule absorbs ultraviolet (UV) radiation, leading to its excitation and subsequent chemical breakdown. For halogenated phenols, a primary pathway in direct photolysis is the cleavage of the carbon-halogen bond. nih.gov Studies on brominated phenols have shown that the cleavage of the C-Br bond is a significant process upon UV irradiation. nih.govnih.gov Similarly, for chlorophenols, photolysis can initiate dechlorination. cmu.edu The energy from UV light can lead to homolytic fission of the C-Br or C-Cl bond, generating a phenyl radical and a halogen radical, which then undergo further reactions. Another potential, though sometimes minor, pathway for some halogenated phenols is the fission of the O-H bond, similar to the photolysis of unsubstituted phenol (B47542). nih.gov
Photosensitized degradation involves other substances in the water, known as photosensitizers (e.g., humic acids), which absorb light and transfer the energy to the pollutant or to molecular oxygen. This energy transfer can generate highly reactive species like singlet oxygen. nih.gov Singlet oxygen is an electronically excited state of oxygen that can directly react with and oxidize phenolic compounds, initiating their degradation. cmu.edunih.gov This process is particularly relevant in natural waters where photosensitizing materials are abundant. For instance, the photosensitized degradation of 4-chlorophenol (B41353) has been shown to be initiated by singlet oxygen, leading to the oxidation of the phenol. nih.gov
The photodegradation of halogenated phenols results in a variety of transformation products. A key initial step is often dehalogenation, where bromine or chlorine atoms are removed from the aromatic ring. researchgate.netresearchgate.net This is a critical step as it generally reduces the toxicity of the compound.
Following dehalogenation, further oxidation and transformation occur. Common phototransformation products identified in studies of analogous compounds include:
Hydroxylated derivatives: The introduction of additional hydroxyl (-OH) groups onto the aromatic ring, forming compounds like catechols or hydroquinones. chemistrysteps.comnih.gov
Quinones: Oxidation of the hydroxylated intermediates can lead to the formation of benzoquinones. nih.gov
Ring cleavage products: The aromatic ring can be broken down into smaller, aliphatic organic acids such as maleic acid, oxalic acid, acetic acid, and formic acid. nih.gov
Polymerization products: Phenoxy radicals, formed during degradation, can couple to form dimers or larger oligomers. vanderbilt.edu
Ultimately, complete degradation, or mineralization, results in the conversion of the organic compound to carbon dioxide, water, and inorganic halides (Br⁻ and Cl⁻). researchgate.netnih.gov
| Parent Compound Class | Typical Phototransformation Products | Reference |
|---|---|---|
| Brominated Phenols | Debrominated phenols, hydroxylated species, brominated oligomers | researchgate.netresearchgate.net |
| Chlorinated Phenols | Dechlorinated phenols, chlorocatechols, hydroquinones, dimers | vanderbilt.eduacs.org |
| tert-Butylated Phenols | De-tert-butylated intermediates, catechols, hydroquinones, dimers | chemistrysteps.com |
The specific substituents on the phenol ring—bromo, chloro, and tert-butyl—play a defining role in the efficiency and pathway of photodegradation.
Bromo and Chloro Substituents: The nature and position of the halogen atom significantly influence degradation kinetics. cmu.edu The carbon-bromine (C-Br) bond is generally weaker than the carbon-chlorine (C-Cl) bond, making brominated phenols often more susceptible to photolytic cleavage. nih.gov Studies on 4-bromophenol (B116583) indicate that C-Br bond fission is a key reaction step. nih.gov For chlorophenols, the number and position of chlorine atoms affect the rate constant of degradation. cmu.edu The presence of these halogens provides a reactive site for the initiation of photolysis. However, competition can exist between C-halogen fission and O-H bond fission, with the dominant pathway depending on the specific molecule and conditions. nih.gov
tert-Butyl Substituent: The tert-butyl group influences the molecule's properties in several ways. Its bulky nature provides steric hindrance, which can protect the phenol's hydroxyl group from attack and potentially reduce reactivity in certain reactions. nih.gov Conversely, as an alkyl group, it is electron-donating through an inductive effect. This increases the electron density on the aromatic ring, which can make the ring more susceptible to attack by electrophilic oxidizing species. nih.gov The tert-butyl group can also be a site for oxidation reactions, potentially leading to its elimination as isobutylene. cmu.edu Its presence enhances the stability of the corresponding phenoxy radical formed during oxidation, which is a key factor in antioxidant activity and can influence degradation pathways. nih.gov
Advanced Oxidation Processes (AOPs) for Remediation and Mechanistic Insight
Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water by generating highly reactive radical species. researchgate.netoregonstate.edu These processes are effective for the degradation of recalcitrant compounds like 4-Bromo-2-tert-butyl-6-chlorophenol.
Two of the most common AOPs are based on the activation of peroxydisulfate (B1198043) (PDS, S₂O₈²⁻) and hydrogen peroxide (H₂O₂). researchgate.netmdpi.com
Peroxydisulfate (PDS) Systems: PDS is a strong oxidant that can be activated by heat, UV light, or catalysts (like transition metals) to produce the sulfate (B86663) radical (SO₄•⁻). nih.gov These sulfate radical-based AOPs have demonstrated high efficiency in degrading and mineralizing various halogenated phenols. For example, the degradation of 2,4-dichlorophenol (B122985) was effectively achieved using a carbon nanotube-activated PDS system.
Hydrogen Peroxide (H₂O₂) Systems: H₂O₂ is another widely used oxidant in AOPs. It is most effective when combined with UV light (UV/H₂O₂) or iron catalysts (Fenton and photo-Fenton processes). chemistrysteps.com This activation of H₂O₂ generates the highly reactive hydroxyl radical (HO•). The UV/H₂O₂ system has been shown to be effective in the degradation of mixtures of chlorophenols, achieving high levels of pollutant removal and dechlorination. chemistrysteps.com
| AOP System | Activating Agent | Primary Radical Generated | Example Application | Reference |
|---|---|---|---|---|
| Peroxydisulfate (PDS) | Heat, UV, Catalysts | Sulfate Radical (SO₄•⁻) | Degradation of 2,4-Dichlorophenol | |
| Hydrogen Peroxide (H₂O₂) | UV Light (UV/H₂O₂) | Hydroxyl Radical (HO•) | Degradation of various chlorophenols | chemistrysteps.com |
| Hydrogen Peroxide (H₂O₂) | Iron Salts (Fenton) | Hydroxyl Radical (HO•) | Degradation of 4-Chlorophenol |
The degradation of halophenols in AOPs is driven by the reactions of powerful radical species, primarily the sulfate radical (SO₄•⁻) and the hydroxyl radical (HO•). These two radicals exhibit different reaction mechanisms with phenolic compounds.
Sulfate Radical (SO₄•⁻): Generated from the activation of PDS, the sulfate radical is a potent oxidizing agent. Studies have shown that its primary reaction mechanism with phenols is single electron transfer (SET). The SO₄•⁻ abstracts an electron from the phenolic ring or the phenoxide ion to form a phenoxy radical. vanderbilt.edu This phenoxy radical is a key intermediate that can subsequently undergo reactions such as polymerization or further oxidation, leading to ring cleavage. vanderbilt.edu In the presence of halide ions (like Br⁻ and Cl⁻), SO₄•⁻ can also react with them to produce halogen radicals (e.g., Br•, Cl₂•⁻), which can also contribute to the degradation process. acs.org
Hydroxyl Radical (HO•): The hydroxyl radical, typically generated from H₂O₂-based AOPs, is one of the most powerful and non-selective oxidants used in water treatment. researchgate.net Unlike the sulfate radical, the dominant reaction pathway for HO• with phenols is electrophilic addition to the aromatic ring. This addition forms a dihydroxycyclohexadienyl radical intermediate. This radical adduct is unstable and undergoes further reactions, including the elimination of water or a halogen atom, leading to the formation of hydroxylated byproducts and eventual ring opening.
Influence of Water Matrix Components on Degradation Mechanisms
The composition of the water matrix plays a significant role in the degradation of halogenated phenols. Various dissolved and suspended components can either facilitate or impede the breakdown of these compounds through complex interactions.
Inorganic Ions: Common inorganic ions found in water can significantly influence degradation rates, particularly in advanced oxidation processes. Bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions are known to be effective scavengers of hydroxyl radicals, which are key oxidants in many water treatment technologies. nih.gov This scavenging activity can reduce the efficiency of degradation. While chloride (Cl⁻) ions can also act as scavengers, their impact is generally less pronounced. nih.gov In some systems, such as heat-activated persulfate oxidation, bromide (Br⁻) ions can promote the reaction by forming bromine radicals that selectively react with electron-rich phenols. nih.gov Conversely, ions like nitrate (B79036) (NO₃⁻) and sulfate (SO₄²⁻) have been observed to inhibit the degradation of phenol under certain photocatalytic conditions. nih.govresearchgate.netbohrium.com Nitrites (NO₂⁻) can completely halt the degradation process at sufficient concentrations. nih.govresearchgate.netbohrium.com
pH: The pH of the water is a critical factor that affects both the chemical speciation of the halogenated phenol and the efficiency of the degradation process. nih.govresearchgate.netbohrium.com The dissociation of the phenolic hydroxyl group is pH-dependent, which can alter the compound's reactivity and susceptibility to oxidation.
The following table summarizes the influence of various water matrix components on the degradation of phenolic compounds.
| Water Matrix Component | Effect on Degradation | Mechanism of Action |
| Dissolved Organic Matter (DOM) | Can inhibit or promote | Acts as a photosensitizer (promotes) or a scavenger of reactive species (inhibits). nih.govnih.gov |
| Bicarbonate (HCO₃⁻) / Carbonate (CO₃²⁻) | Inhibits | Scavenges hydroxyl radicals, reducing oxidative degradation. nih.gov |
| Chloride (Cl⁻) | Negligible to slight inhibition | Can scavenge hydroxyl radicals. nih.gov |
| Bromide (Br⁻) | Promotes (in some systems) | Reacts with sulfate radicals to form more selective bromine radicals. nih.gov |
| Nitrate (NO₃⁻) / Sulfate (SO₄²⁻) | Inhibits (in some systems) | Specific inhibitory effects observed in photocatalytic degradation. nih.govresearchgate.netbohrium.com |
| Nitrite (NO₂⁻) | Strong inhibition | Can completely stop the degradation process. nih.govresearchgate.netbohrium.com |
| pH | Influential | Affects the speciation of the phenol and the efficiency of the degradation process. nih.govresearchgate.netbohrium.com |
Biotransformation and Enzyme-Mediated Degradation Mechanisms
Microorganisms have evolved diverse enzymatic pathways to break down halogenated phenols. These biotransformation processes are key to the natural attenuation of these compounds in the environment.
Enzymatic Catalysis by Peroxidases: Substrate Affinity and Reaction Efficiency
Peroxidases are a family of enzymes that catalyze the oxidation of a wide range of organic and inorganic compounds in the presence of hydrogen peroxide (H₂O₂). researchgate.netnih.gov Horseradish peroxidase (HRP) is a well-studied member of this family and has been shown to effectively catalyze the oxidation of various phenolic compounds, including chlorophenols. researchgate.netebi.ac.uk
The catalytic cycle begins with the oxidation of the enzyme by H₂O₂. The enzyme is then reduced in two consecutive one-electron transfer steps by the phenolic substrate, generating phenoxyl radicals. ebi.ac.uk These highly reactive radicals can then undergo non-enzymatic reactions to form larger, often insoluble, polymers that can be removed from the water. researchgate.net
Structural Determinants for Enzyme-Substrate Interactions and Degradation Specificity
The specificity of a peroxidase for a particular halogenated phenol is governed by the structural characteristics of both the enzyme and the substrate. nih.gov The active site of the enzyme, which contains a heme prosthetic group, is where the substrate binds and the oxidation reaction occurs. researchgate.netnih.gov
The three-dimensional structure of the active site, including the arrangement of amino acid residues, creates a specific environment that determines substrate binding and reactivity. researchgate.netnih.gov The accessibility of the substrate to the heme iron is a critical factor. For a compound like this compound, the bulky tert-butyl group and the halogen substituents on the aromatic ring will influence how the molecule fits into the active site.
The following table provides a general overview of kinetic parameters for the oxidation of different phenolic compounds by peroxidases, illustrating the influence of substrate structure on reaction efficiency.
| Substrate | Enzyme | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹mM⁻¹) |
| Phenol | Horseradish Peroxidase | 0.54 | 270 | 500 |
| p-Cresol | Horseradish Peroxidase | 0.21 | 450 | 2140 |
| 2,4-Dichlorophenol | Horseradish Peroxidase | 0.12 | 180 | 1500 |
| Gallic Acid | Manganese Peroxidase | 1.2 ± 0.2 | 0.011 ± 0.001 | 0.009 |
| Pyrogallol | Manganese Peroxidase | 0.35 ± 0.07 | 0.021 ± 0.001 | 0.060 |
Note: The data in this table is compiled from various studies and is intended for illustrative purposes. Specific values can vary depending on the experimental conditions.
Q & A
Q. What are the key considerations for synthesizing 4-Bromo-2-tert-butyl-6-chlorophenol, and how can purity be validated?
Synthesis typically involves sequential halogenation and alkylation steps. For example, tert-butyl groups can be introduced via Friedel-Crafts alkylation, followed by bromination/chlorination. Purity validation requires:
Q. Which spectroscopic methods are most effective for characterizing substituent positions in this compound?
- NMR : and NMR can distinguish tert-butyl (δ ~1.3 ppm for CH) and aromatic protons. Bromine and chlorine induce distinct deshielding effects on adjacent carbons .
- X-ray crystallography : Resolves spatial arrangement, as demonstrated for structurally similar bromo-chloro-phenol derivatives (e.g., R-factor <0.05 in SHELXL-refined structures) .
- IR spectroscopy : Confirms phenolic -OH stretch (~3200 cm) and C-Br/C-Cl bonds (500–800 cm) .
Q. How should researchers handle contradictions between spectroscopic and crystallographic data?
- Cross-validate methods : For instance, if NMR suggests a substituent position conflicting with X-ray data, re-examine crystal packing effects or dynamic disorder in the crystal lattice .
- Use complementary techniques : Mass spectrometry (HRMS) can confirm molecular weight, while DFT calculations predict optimized geometries .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how can they be mitigated?
- Heavy atom effects : Bromine and chlorine cause significant electron density, complicating phase determination. Use SHELXD for dual-space direct methods and SHELXL for least-squares refinement with anisotropic displacement parameters .
- Disorder modeling : The tert-butyl group may exhibit rotational disorder. Apply "PART" instructions in SHELXL to model split positions .
- Data resolution : Aim for <1.0 Å resolution to resolve overlapping atoms, as achieved in analogous structures (e.g., 2-bromo-4-chloro-6-(cyclopentylimino)phenol) .
Q. How can researchers optimize ligand design using this compound for coordination chemistry applications?
- Functional group modification : Introduce imine or pyridyl groups (e.g., 2-bromo-4-tert-butyl-6-[(pyridin-2-yl-imino)methyl]phenol) to enhance metal-binding affinity .
- Spectroscopic validation : Use UV-Vis titration (e.g., λ shifts upon metal coordination) and cyclic voltammetry to assess redox activity .
Q. What strategies address discrepancies in reported physical properties (e.g., melting points) across studies?
- Sample purity : Impurities lower melting points. Compare with high-purity standards (>97%, as in Kanto Reagents’ catalog entries) .
- Polymorphism screening : Use differential scanning calorimetry (DSC) to detect multiple crystalline forms .
Key Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
